molecular formula C13H18ClNO B12945569 (2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine

(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine

Cat. No.: B12945569
M. Wt: 239.74 g/mol
InChI Key: KFPGCMBHEOONJJ-WCQYABFASA-N
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Description

(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This particular compound is characterized by the presence of a benzyl group, a chloromethyl group, and a methyl group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, formaldehyde, and methylamine.

    Formation of Intermediate: Benzylamine reacts with formaldehyde and methylamine under acidic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.

    Chloromethylation: The final step involves the chloromethylation of the morpholine ring using chloromethyl methyl ether or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Compounds with hydroxyl or carbonyl groups.

    Reduction: Amine derivatives.

Scientific Research Applications

(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its combination of benzyl, chloromethyl, and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

(2S,6S)-4-benzyl-2-(chloromethyl)-6-methylmorpholine

InChI

InChI=1S/C13H18ClNO/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13+/m0/s1

InChI Key

KFPGCMBHEOONJJ-WCQYABFASA-N

Isomeric SMILES

C[C@H]1CN(C[C@H](O1)CCl)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)CCl)CC2=CC=CC=C2

Origin of Product

United States

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